2-Chloro-1,1,1,4-tetrafluoro-2-butene
CAS No.:
Cat. No.: VC16486236
Molecular Formula: C4H3ClF4
Molecular Weight: 162.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3ClF4 |
|---|---|
| Molecular Weight | 162.51 g/mol |
| IUPAC Name | (Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene |
| Standard InChI | InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1- |
| Standard InChI Key | USNKISPGPVQSDY-IWQZZHSRSA-N |
| Isomeric SMILES | C(/C=C(/C(F)(F)F)\Cl)F |
| Canonical SMILES | C(C=C(C(F)(F)F)Cl)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-Chloro-1,1,1,4-tetrafluoro-2-butene features a four-carbon butene chain with fluorine and chlorine substituents at specific positions. The molecular formula C₄H₃ClF₄ corresponds to a molecular weight of 162.51 g/mol. The IUPAC name, (Z)-2-chloro-1,1,1,4-tetrafluorobut-2-ene, reflects its stereochemistry, with the chlorine and fluorine atoms arranged in a cis-configuration around the double bond. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not explicitly provided |
| InChI | InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2/b3-1- |
| InChI Key | USNKISPGPVQSDY-IWQZZHSRSA-N |
| SMILES | C(/C=C(/C(F)(F)F)\Cl)F |
The compound’s planar geometry and electron-withdrawing halogen groups contribute to its reactivity, particularly in electrophilic addition and substitution reactions.
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthesis route involves halogenation of butene derivatives. A common method entails reacting 2-chlorobutene with tetrafluoromethane (CF₄) in the presence of aluminum chloride (AlCl₃) at elevated temperatures (150–200°C). This Friedel-Crafts-type reaction facilitates sequential fluorine substitution, yielding the target compound with moderate-to-high purity.
Reaction Scheme:
Side products, such as 1,2-dichlorohexafluorocyclobutane, may form under excessive halogenation or improper temperature control .
Industrial Manufacturing
Industrial production leverages large-scale fluorination reactors. Patent CN104496748A describes a method for synthesizing related fluorinated alkenes via thermal cracking of chlorotrifluoroethylene at 350–500°C . Although tailored for 3,4-dichlorohexafluoro-1-butene, this approach highlights the importance of temperature gradients and catalyst recycling in optimizing yield (reported at ~89.6% for analogous compounds) .
Chemical Reactivity and Applications
Substitution Reactions
The chlorine atom at the C2 position is highly susceptible to nucleophilic substitution. For example, reaction with sodium methoxide (NaOMe) replaces chlorine with a methoxy group, yielding 2-methoxy-1,1,1,4-tetrafluoro-2-butene. Such transformations are pivotal in pharmaceutical intermediates.
Addition Reactions
The electron-deficient double bond readily undergoes addition with electrophiles. Hydration with H₂O/H⁺ produces 2-chloro-1,1,1,4-tetrafluoro-2-butanol, a precursor for surfactants.
Industrial and Research Applications
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